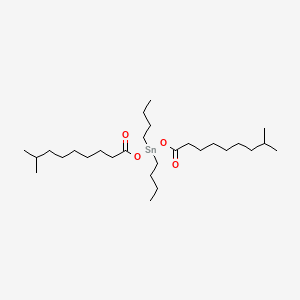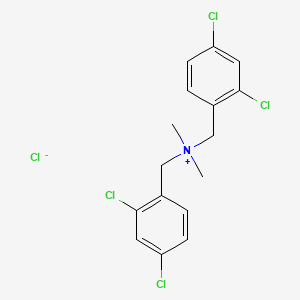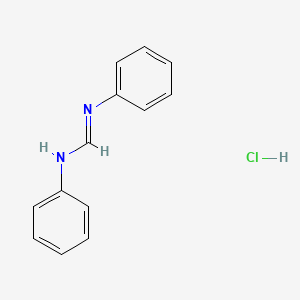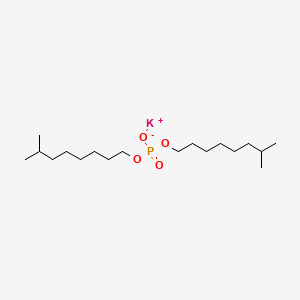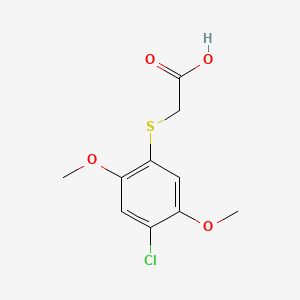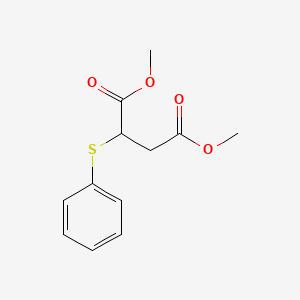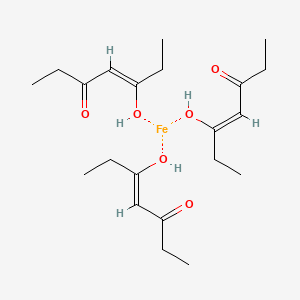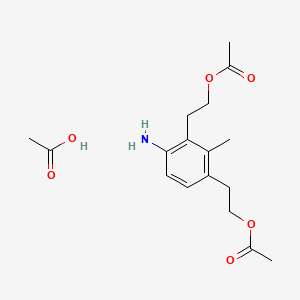
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is a chemical compound with the molecular formula C19H28N2O8. It is known for its unique structure, which includes an ammonium ion bonded to a m-tolyl group and two 2-acetoxyethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate typically involves the reaction of m-toluidine with acetic anhydride and ethylene glycol diacetate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures before being released for use .
Análisis De Reacciones Químicas
Types of Reactions
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mecanismo De Acción
The mechanism of action of (Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (5-acetamido-2-methoxyphenyl)bis(2-acetoxyethyl)ammonium acetate
- N,N-bis(2-acetoxyethyl)-m-tolylamine
Uniqueness
(Bis(2-acetoxyethyl)-m-tolyl)ammonium acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications .
Propiedades
Número CAS |
93904-67-7 |
|---|---|
Fórmula molecular |
C17H25NO6 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
acetic acid;2-[3-(2-acetyloxyethyl)-4-amino-2-methylphenyl]ethyl acetate |
InChI |
InChI=1S/C15H21NO4.C2H4O2/c1-10-13(6-8-19-11(2)17)4-5-15(16)14(10)7-9-20-12(3)18;1-2(3)4/h4-5H,6-9,16H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
ZPQIRKPXCCBPCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1CCOC(=O)C)N)CCOC(=O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


